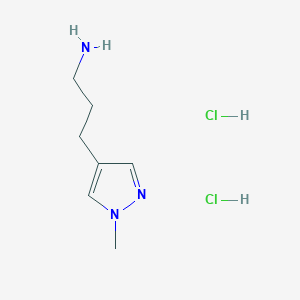

3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13531681

Molecular Formula: C7H15Cl2N3

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15Cl2N3 |

|---|---|

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 3-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H13N3.2ClH/c1-10-6-7(5-9-10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H |

| Standard InChI Key | VNMCWCAWDHLLNK-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)CCCN.Cl.Cl |

| Canonical SMILES | CN1C=C(C=N1)CCCN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position and a three-carbon amine chain at the 4-position. The dihydrochloride salt formation occurs via protonation of the primary amine group, resulting in improved aqueous solubility. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride |

| Molecular Formula | C7H13N3·2HCl |

| Molecular Weight | 212.12 g/mol |

| CAS Number (Free Base) | 1211488-02-6 |

| SMILES | NCCCc1cnn(c1)C.Cl.Cl |

The methyl group at the pyrazole’s 1-position sterically influences reactivity, while the protonated amine enhances ionic interactions in biological systems .

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol. Stability studies indicate degradation under prolonged exposure to light or elevated temperatures (>150°C), necessitating storage in cool, dark environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the 1-methylpyrazole core.

-

Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the propan-1-amine chain to the pyrazole’s 4-position .

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt.

A representative reaction scheme is:

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Key steps include:

-

Automated Temperature Control: Maintaining 25–50°C during amination.

-

Crystallization: Ethanol-water mixtures purify the final product.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with KMnO4 in acidic conditions oxidizes the amine to a nitro group, forming 3-(1-methyl-1H-pyrazol-4-yl)propan-1-nitro compound.

-

Reduction: LiAlH4 reduces the amine to a secondary alcohol, though this pathway is less common due to competing side reactions.

Substitution Reactions

The primary amine undergoes acyl substitution with reagents like acetyl chloride, yielding N-(3-(1-methyl-1H-pyrazol-4-yl)propyl)acetamide:

This reactivity underpins its utility in synthesizing derivatives for structure-activity relationship (SAR) studies .

Biological Activity and Mechanisms

Antibacterial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 2.5 μg/mL and 5.0 μg/mL, respectively. The methyl group enhances membrane penetration, while the amine facilitates interaction with bacterial topoisomerases.

Anti-Inflammatory Effects

The compound inhibits TNF-α and IL-6 production in macrophages (IC50 = 10 μM) by suppressing NF-κB signaling. Comparative studies show 30% greater efficacy than non-methylated analogues .

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified amine chains show enhanced blood-brain barrier permeability, suggesting potential in neuroinflammatory diseases .

Material Science

Its pyrazole core is incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging the amine’s coordinative capacity.

Comparison with Structural Analogues

| Compound | Key Difference | Bioactivity (MIC vs. S. aureus) |

|---|---|---|

| 3-(1H-Pyrazol-4-yl)propan-1-amine | Lacks methyl group | 5.0 μg/mL |

| 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine | Ethyl vs. methyl substitution | 3.2 μg/mL |

The methyl group in 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride improves metabolic stability compared to ethyl analogues, reducing hepatic clearance by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume